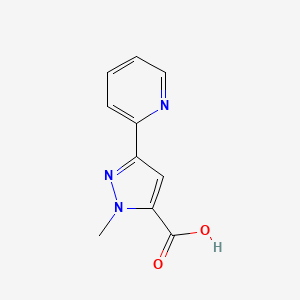

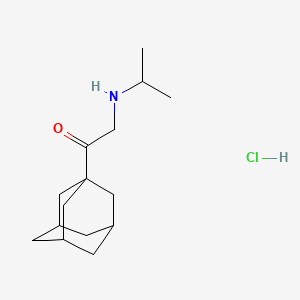

![molecular formula C11H7N3O2 B3126489 4-Nitrobenzo[4,5]imidazo[1,2-a]pyridine CAS No. 33452-78-7](/img/structure/B3126489.png)

4-Nitrobenzo[4,5]imidazo[1,2-a]pyridine

Vue d'ensemble

Description

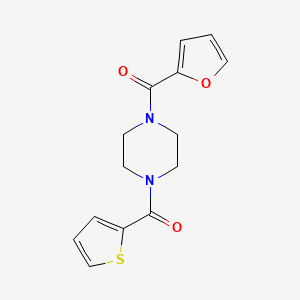

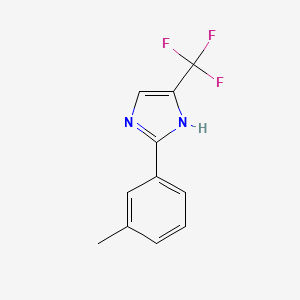

4-Nitrobenzo[4,5]imidazo[1,2-a]pyridine is a nitrogen-containing heterocyclic compound . It has a molecular weight of 213.2 . This compound is part of the benzo[4,5]imidazo[1,2-a]pyridines category, which is quite important due to their ability to bind with various living systems . Many drugs contain these moieties at their cores .

Synthesis Analysis

The synthesis of benzo[4,5]imidazo[1,2-a]pyridines has seen recent advancements . Various methodologies have been developed over the last decade . For instance, a metal-free catalyzed intermolecular tandem Michael addition/cyclization has been developed for the synthesis of benzo[4,5]imidazo[1,2-a]pyridines from α-bromocinnamaldehyde and 2-substituted benzimidazoles .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H7N3O2/c15-14(16)10-6-3-7-13-9-5-2-1-4-8(9)12-11(10)13/h1-7H . This indicates the molecular structure of the compound.Chemical Reactions Analysis

Benzo[4,5]imidazo[1,2-a]pyridines are important heterocyclic motifs that have seen recent advancements in their synthesis . They are synthesized using a wide range of methodologies . The synthesis of this scaffold from easily available chemicals is desirable due to its tremendous use in various branches of chemistry .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The compound should be stored in a refrigerator .Applications De Recherche Scientifique

Potential in Anticancer Activity

4-Nitrobenzo[4,5]imidazo[1,2-a]pyridine derivatives have been synthesized as analogues of the DNA-binding fluorochrome Hoechst 33258. These compounds are explored for their potential in selective helicase blockade and anticancer activity. The synthesis involves the condensation of functionalized diamine and substituted benzimidazole aldehydes in nitrobenzene (Singh & Lown, 1998).

Medicinal Chemistry and Biological Activities

The imidazo[1,2-a]pyridine structure, a key component in this compound, is a privileged scaffold in medicinal chemistry. It exhibits a broad range of biological activities. This structure has been extensively explored for its biological profile, particularly the functionalization at the C2 position, which is challenging due to the stability of electrophilic attack on its C3 position (Sharma & Prasher, 2022).

Green Synthesis Methods

The synthesis of imidazo[1,2-a]pyridine derivatives, including those related to this compound, has seen developments in green chemistry. Cascade reactions and C-H functionalizations have been highlighted as ideal strategies for environmentally friendly and cost-effective synthesis, maximizing atom economy and functional group diversity (Yu, Su, & Cao, 2018).

Novel Heterocyclic Systems

This compound has been used as a synthon for building fused triazines, which are planar, angular tri-heterocycles with potential biological activity. This involves the synthesis of ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate and its transformation into various derivatives (Zamora et al., 2004).

DNA Binding Fluorochrome Analogues

Compounds related to this compound have been synthesized as analogues of DNA binding fluorochromes like Hoechst 33258. This involved condensation reactions in nitrobenzene, leading to the creation of compounds with potential for DNA binding and related research applications (Yadagiri & Lown, 1990).

Mécanisme D'action

Target of Action

The primary target of 4-Nitrobenzo[4,5]imidazo[1,2-a]pyridine is the KRAS G12C protein . This protein plays a crucial role in cell signaling pathways that control cell growth and differentiation. Mutations in this protein are often associated with various types of cancer .

Mode of Action

This compound interacts with its target through a covalent bond . This interaction results in the inhibition of the KRAS G12C protein, thereby disrupting the signaling pathways it controls .

Biochemical Pathways

The inhibition of the KRAS G12C protein affects several downstream pathways. These include the MAPK and PI3K pathways, which are involved in cell growth, survival, and differentiation . The disruption of these pathways can lead to the death of cancer cells .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and are able to reach their target sites effectively .

Result of Action

The result of the action of this compound is the inhibition of cancer cell growth. By targeting the KRAS G12C protein, this compound can effectively kill cancer cells that have this specific mutation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the compound. Additionally, the presence of other molecules can influence the efficacy of the compound .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

4-Nitrobenzo[4,5]imidazo[1,2-a]pyridine is a significant compound due to its ability to bind with various living systems . Many drugs contain these moieties at their cores

Cellular Effects

Imidazo[1,2-a]pyridine derivatives have been found to have a wide range of biological activities, including antiulcer, anticonvulsant, anti-protozoal, anthelmintic, antiepileptic, antifungal, antibacterial, analgesic, antiviral, anticancer, anti-inflammatory, antituberculosis, and antitumor properties .

Molecular Mechanism

Imidazo[1,2-a]pyridine derivatives have been used as the core backbone for the development of covalent inhibitors .

Propriétés

IUPAC Name |

4-nitropyrido[1,2-a]benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O2/c15-14(16)10-6-3-7-13-9-5-2-1-4-8(9)12-11(10)13/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJRIBVDAFKHJIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3N2C=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.